3-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine
Description
This compound belongs to the 4-anilinoquinoline class, characterized by a quinoline core substituted at the 4-position with an aniline group. The 3-position is functionalized with a thiomorpholine-4-carbonyl moiety, while the aniline ring bears a trifluoromethyl (-CF₃) group at the 3-position. Its molecular formula is C₂₁H₁₇F₃N₃OS (calculated molecular weight: 416.44 g/mol). This scaffold is of interest in medicinal chemistry for targeting parasitic and kinase-related pathways, though specific biological data for this compound remain undisclosed in the provided evidence .
Properties
IUPAC Name |
thiomorpholin-4-yl-[4-[3-(trifluoromethyl)anilino]quinolin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS/c22-21(23,24)14-4-3-5-15(12-14)26-19-16-6-1-2-7-18(16)25-13-17(19)20(28)27-8-10-29-11-9-27/h1-7,12-13H,8-11H2,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGSVSXGKYGAKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 3-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine involves several chemical reactions, including the formation of the quinoline framework and incorporation of the thiomorpholine moiety. The compound's molecular formula is with a molecular weight of 421.45 g/mol .
Synthesis Pathways
- Metal-Free Approaches: Recent studies have highlighted metal-free reactions for synthesizing similar compounds, which can be advantageous due to reduced toxicity and environmental impact .
- Reactions Involving Quinolinones: The compound can be synthesized from quinolinones through thiocarbamation processes, allowing for direct access to functionalized quinolines .
The biological properties of this compound are of significant interest, particularly in the context of its potential therapeutic applications.
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit promising anticancer properties. For example, Mannich bases derived from similar structures have shown enhanced cytotoxicity against various cancer cell lines compared to standard treatments like 5-fluorouracil . The incorporation of trifluoromethyl groups is known to enhance biological activity by increasing lipophilicity and metabolic stability.
Antimicrobial Properties
Compounds containing thiomorpholine structures have been investigated for their antimicrobial properties. The presence of the thiomorpholine ring may contribute to the inhibition of bacterial growth, making it a candidate for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study evaluated various quinoline derivatives, including those with thiomorpholine components, for their efficacy against human colon cancer cell lines. The results demonstrated that certain analogs exhibited cytotoxic effects significantly higher than traditional chemotherapeutic agents, suggesting a potential role in cancer treatment .
Case Study 2: Antimicrobial Applications
In another investigation, compounds with similar structural motifs were tested against bacterial pathogens affecting tomato plants. The synthesized derivatives showed promising results in inhibiting both bacterial and fungal growth, indicating their potential use in agricultural applications .
Mechanism of Action
The mechanism of action of 3-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparisons
Structural Insights :
- Thiomorpholine vs. Morpholine : The replacement of oxygen with sulfur in thiomorpholine increases lipophilicity (logP) and may enhance membrane permeability compared to the morpholine derivative .
- Substituent Position: The 3-CF₃ group on the aniline (target compound) vs.
- Heterocyclic Additions : Pyrazole (compound 31 ) and thiomorpholine introduce distinct hydrogen-bonding capabilities, influencing solubility and target affinity.
Pharmacological and Physicochemical Properties
- Solubility : The trifluoromethyl group reduces aqueous solubility but enhances metabolic stability.
- Biological Activity: While direct data for the target compound are unavailable, analogues like compound 30 show antiplasmodial activity (IC₅₀ < 100 nM), suggesting the quinoline-aniline scaffold is pharmacologically viable.
Biological Activity
3-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a quinoline core, a thiomorpholine moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its pharmacological properties.
Research indicates that compounds similar to this compound may interact with various biological targets, including ion channels and kinases. Specifically, thiomorpholine derivatives have been noted for their ability to act as openers of KCNQ potassium channels, which are crucial in regulating neuronal excitability and muscle contraction. This mechanism suggests potential applications in treating neurological disorders such as epilepsy .
Antitumor Activity
Recent studies have highlighted the antitumor potential of quinoline derivatives. For instance, compounds with similar structures have demonstrated significant inhibition of cancer cell proliferation in vitro. The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported in the range of nanomolar concentrations against various cancer cell lines, indicating potent activity .
Antimicrobial Properties
Quinoline-based compounds are also recognized for their antimicrobial effects. Some studies have shown that these compounds exhibit activity against a range of bacterial strains, suggesting that they could be developed into novel antibiotics .
Neuroprotective Effects
The neuroprotective properties of thiomorpholine derivatives have been attributed to their ability to modulate ion channels involved in neurotransmission. This modulation can help protect neurons from excitotoxicity, making these compounds candidates for further research in neurodegenerative diseases .
Case Studies
- Anticancer Activity : A study investigated the effects of a structurally similar quinoline derivative on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 45 nM, significantly inhibiting cell proliferation and inducing apoptosis through the activation of caspase pathways .
- Antimicrobial Study : In another study, a related compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound had minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, demonstrating its potential as an antimicrobial agent .
Data Summary Table
Q & A
Q. What are the common synthetic routes for synthesizing 3-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine and its derivatives?
- Methodological Answer: The synthesis typically involves multi-step reactions:
- Quinoline Core Formation: Cyclization of precursors (e.g., 4-methoxyaniline) via nitration and chlorination .
- Thiomorpholine Introduction: Nucleophilic substitution or coupling reactions between activated halides (e.g., chloroquinoline intermediates) and thiomorpholine derivatives .
- Functionalization: Electrophilic aromatic substitution or Buchwald–Hartwig amination to attach the 3-(trifluoromethyl)phenyl group .
Example: In , the thiomorpholine moiety is introduced via coupling with a quinoline-3-carbonyl chloride intermediate.
Q. How is structural characterization performed for this compound?
- Methodological Answer: Spectroscopic techniques are critical:
- 1H/13C/19F NMR: Confirms substitution patterns (e.g., trifluoromethyl chemical shifts at ~110–120 ppm in 19F NMR) .
- Mass Spectrometry (ESI-MS/HRMS): Validates molecular weight and fragmentation patterns .
- Elemental Analysis: Ensures purity and stoichiometry (e.g., C, H, N content matching theoretical values) .
Q. What in vitro assays are used to evaluate antitumor activity?
- Methodological Answer:
- MTT Assay: Measures cell viability against cancer lines (e.g., MDA-MB-231, A549) at concentrations like 5 μmol·L⁻¹ .
- Dose-Response Curves: IC50 values are calculated to compare potency across derivatives .
- Selectivity Testing: Normal cell lines (e.g., HEK293) assess toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of thiomorpholine-containing derivatives?
- Methodological Answer:
- Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in amination steps .
- Solvent Optimization: Polar aprotic solvents (e.g., NMP, DMF) improve solubility of intermediates .
- Temperature Control: Heating at 80–100°C accelerates cyclization but avoids decomposition .
shows yields varying from 20% to 60% depending on amine nucleophilicity and steric effects.
Q. How to address contradictory biological activity data across structural analogs?
- Methodological Answer:
- Purity Validation: Use HPLC (>95% purity) to rule out impurities affecting activity .
- Cellular Uptake Studies: Fluorescence tagging (e.g., BODIPY derivatives) quantifies intracellular accumulation .
- Structural-Activity Relationship (SAR): Compare substituent effects (e.g., replacing thiomorpholine with morpholine reduces activity by 10-fold) .
Q. What role does the thiomorpholine moiety play in the compound’s mechanism of action?
- Methodological Answer:
- Target Binding Studies: Surface plasmon resonance (SPR) or thermal shift assays identify interactions with kinases or tubulin .
- Metabolite Analysis: LC-MS detects thiomorpholine-derived metabolites, suggesting stability in biological systems .
- Computational Docking: Molecular dynamics simulations predict hydrogen bonding between thiomorpholine sulfur and ATP-binding pockets .
Q. How can computational modeling predict the binding affinity of derivatives?
- Methodological Answer:
- Molecular Docking (AutoDock/Vina): Screens derivatives against crystallographic targets (e.g., EGFR kinase PDB:1M17) .
- QSAR Models: Correlate electronic parameters (e.g., Hammett σ values of substituents) with IC50 data .
- Free Energy Perturbation (FEP): Estimates binding energy changes upon structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
